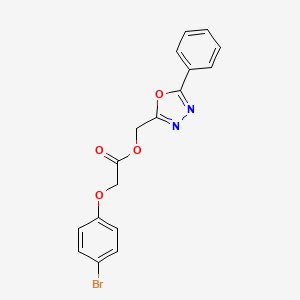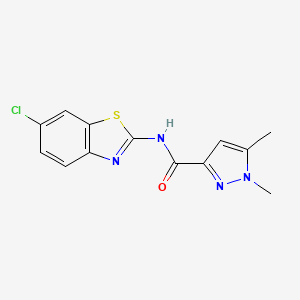![molecular formula C20H21ClN2O5S B1225174 3-{[3-(1-AZEPANYLSULFONYL)-4-CHLOROBENZOYL]AMINO}BENZOIC ACID](/img/structure/B1225174.png)
3-{[3-(1-AZEPANYLSULFONYL)-4-CHLOROBENZOYL]AMINO}BENZOIC ACID
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-{[3-(1-AZEPANYLSULFONYL)-4-CHLOROBENZOYL]AMINO}BENZOIC ACID is a complex organic compound characterized by its unique structure, which includes an azepane ring, a sulfonyl group, and a chlorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(1-AZEPANYLSULFONYL)-4-CHLOROBENZOYL]AMINO}BENZOIC ACID typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diamine or an amino alcohol.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid.
Attachment of the Chlorophenyl Group: The chlorophenyl group is attached through a Friedel-Crafts acylation reaction, using a chlorobenzene derivative and a suitable acylating agent.
Coupling with Benzoic Acid: The final step involves coupling the intermediate product with benzoic acid, typically through an amide bond formation reaction using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
3-{[3-(1-AZEPANYLSULFONYL)-4-CHLOROBENZOYL]AMINO}BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a thiol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles (amines, thiols), polar aprotic solvents, elevated temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Amino derivatives, thiol derivatives.
科学的研究の応用
3-{[3-(1-AZEPANYLSULFONYL)-4-CHLOROBENZOYL]AMINO}BENZOIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential as an enzyme inhibitor or modulator, affecting various biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 3-{[3-(1-AZEPANYLSULFONYL)-4-CHLOROBENZOYL]AMINO}BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This can lead to the modulation of various biochemical pathways, resulting in therapeutic effects such as anti-inflammatory or antimicrobial activity.
類似化合物との比較
Similar Compounds
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound with similar sulfonyl groups.
4-Methoxyphenethylamine: A compound with a similar aromatic structure but different functional groups.
Uniqueness
3-{[3-(1-AZEPANYLSULFONYL)-4-CHLOROBENZOYL]AMINO}BENZOIC ACID is unique due to its combination of an azepane ring, sulfonyl group, and chlorophenyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
特性
分子式 |
C20H21ClN2O5S |
|---|---|
分子量 |
436.9 g/mol |
IUPAC名 |
3-[[3-(azepan-1-ylsulfonyl)-4-chlorobenzoyl]amino]benzoic acid |
InChI |
InChI=1S/C20H21ClN2O5S/c21-17-9-8-14(19(24)22-16-7-5-6-15(12-16)20(25)26)13-18(17)29(27,28)23-10-3-1-2-4-11-23/h5-9,12-13H,1-4,10-11H2,(H,22,24)(H,25,26) |
InChIキー |
HUVHEVNCIMLRMZ-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC(=C3)C(=O)O)Cl |
正規SMILES |
C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC(=C3)C(=O)O)Cl |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{2-[(4-fluorophenyl)sulfonyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate](/img/structure/B1225092.png)
![N-[(2S)-1-(1H-benzimidazol-2-ylamino)-3-methyl-1-oxobutan-2-yl]-3,5-dimethoxybenzamide](/img/structure/B1225096.png)
![ethyl 6-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B1225097.png)

![2-[[2-[[4-hydroxy-6-oxo-5-(phenylmethyl)-1H-pyrimidin-2-yl]thio]-1-oxoethyl]amino]-4-methyl-5-thiazolecarboxylic acid ethyl ester](/img/structure/B1225100.png)
![(2E)-6-hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-1-benzofuran-3-one](/img/structure/B1225101.png)
![3-(2-Furanylmethyl)-5,6-dimethyl-2-[(3-methylphenyl)methylthio]-4-thieno[2,3-d]pyrimidinone](/img/structure/B1225102.png)
![1-[2-[2-(2-Phenylphenoxy)ethoxy]ethyl]piperazine](/img/structure/B1225104.png)
![N-[4-[[[(3-bromo-4-methylphenyl)-oxomethyl]hydrazo]-oxomethyl]phenyl]pentanamide](/img/structure/B1225105.png)
![4-acetyl-N-[4-(4-chlorophenyl)-2-thiazolyl]-3,5-dimethyl-1H-pyrrole-2-carboxamide](/img/structure/B1225111.png)
![4-(4-Methyl-1-piperidinyl)-5-phenyl-2-(3-pyridinyl)thieno[2,3-d]pyrimidine](/img/structure/B1225112.png)
![disodium 2,5-dichloro-4-{5-hydroxy-3-methyl-4-[(4-sulfonatophenyl)diazenyl]-1H-pyrazol-1-yl}benzene-1-sulfonate](/img/structure/B1225113.png)

